molecular formula C21H20BrN3O B11329145 2-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

2-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11329145
M. Wt: 410.3 g/mol
InChI Key: UAVYQIMEDDEXFL-UHFFFAOYSA-N
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Description

2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and a pyridinyl group

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired functional groups attached .

Scientific Research Applications

2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE
  • 2-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE
  • 2-BROMO-N-{[4-(METHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

The uniqueness of 2-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications .

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20BrN3O/c1-24(2)17-12-10-16(11-13-17)15-25(20-9-5-6-14-23-20)21(26)18-7-3-4-8-19(18)22/h3-14H,15H2,1-2H3

InChI Key

UAVYQIMEDDEXFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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